

Indomethacin vs. Diclofenac: A Comparative Analysis of Potency and Side Effects

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Compound of Interest

Compound Name: *Indomethacin-nhs*

Cat. No.: *B025265*

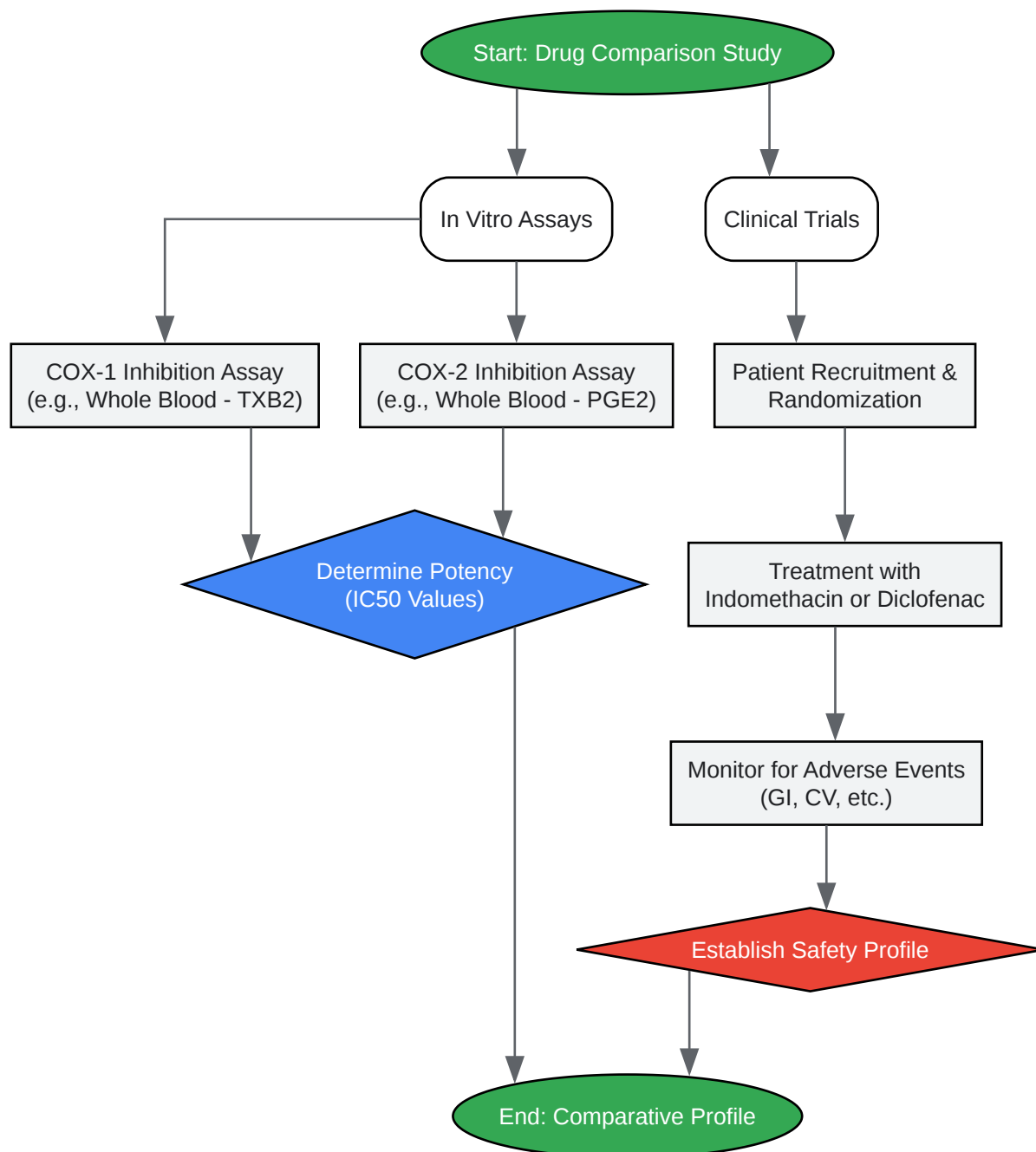
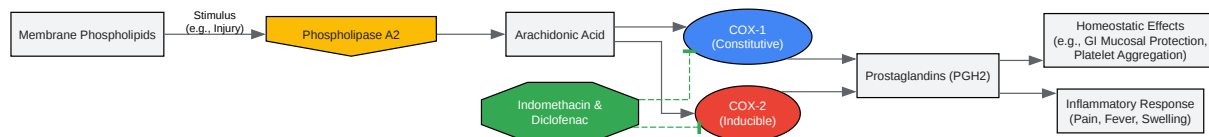
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A detailed guide for researchers and drug development professionals on the comparative potency and side effect profiles of two common NSAIDs, supported by experimental data and methodological insights.

Indomethacin and Diclofenac are widely prescribed non-steroidal anti-inflammatory drugs (NSAIDs) that play a crucial role in managing pain and inflammation. Both drugs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[1] While they share a common mechanism, their pharmacological profiles, particularly concerning potency against COX isoforms and associated side effects, exhibit notable differences. This guide provides an objective, data-driven comparison to inform research and clinical decisions.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Both Indomethacin and Diclofenac are non-selective NSAIDs, meaning they inhibit both COX-1 and COX-2 isoenzymes.[2] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is typically induced at sites of inflammation and is the primary mediator of pain and inflammatory responses.[3][4] The inhibition of these enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation.[1][2]



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